Linolenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Other Essential Fatty Acids:

Linolenic acid comes in two main forms:

- Alpha-linolenic acid (ALA): This form is found in plant sources like flaxseed, chia seeds, and walnuts . While the body can convert ALA to other essential fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the conversion rate is limited .

- Gamma-linolenic acid (GLA): This form is less common and found in some plant oils like evening primrose oil and borage seed oil .

Researchers use ALA and GLA to study their role in the body's production of these essential fatty acids, which are crucial for various functions like brain development and heart health .

Potential Anti-inflammatory Effects:

Linolenic acid, particularly GLA, has been explored for its potential anti-inflammatory properties. Studies suggest it might modulate the production of inflammatory mediators called eicosanoids .

Researchers are investigating the potential of linolenic acid in managing inflammatory conditions like rheumatoid arthritis, atopic dermatitis, and certain cardiovascular diseases . However, further research is needed to confirm its efficacy and determine optimal dosages for therapeutic purposes.

Skin Barrier Function and Repair:

Linolenic acid plays a role in maintaining the skin's barrier function, which helps prevent water loss and protects against harmful substances . Researchers are investigating the potential use of topical linolenic acid in promoting skin barrier repair and wound healing .

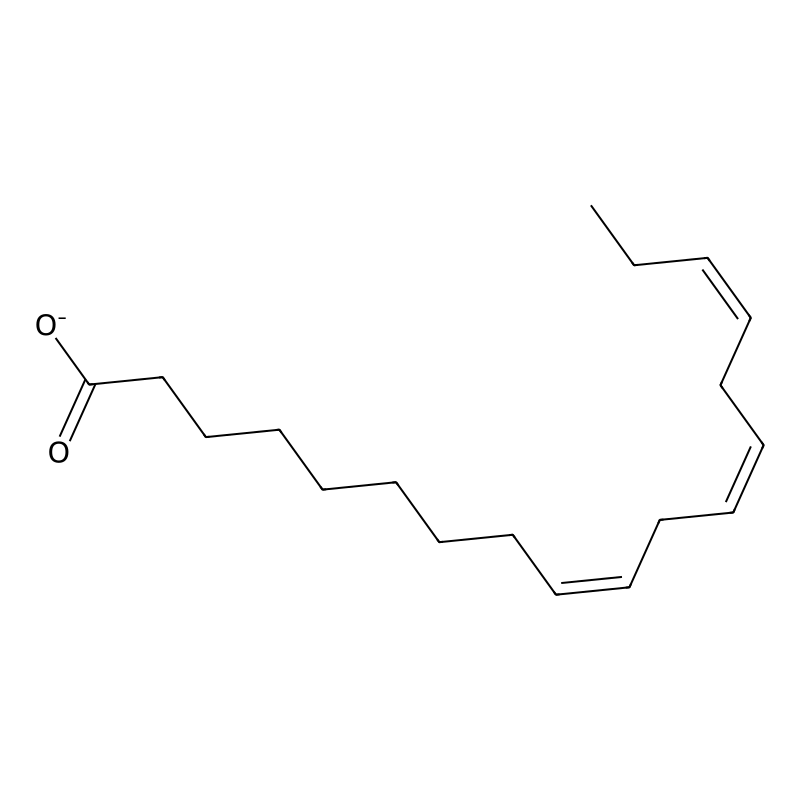

Linolenic acid, specifically alpha-linolenic acid, is a polyunsaturated fatty acid with the chemical formula . It is classified as an omega-3 fatty acid, characterized by three cis double bonds located at the third, sixth, and ninth carbon atoms from the methyl end of the fatty acid chain. This structure distinguishes it from other fatty acids, such as linoleic acid, which is an omega-6 fatty acid. Linolenic acid is primarily sourced from various plant oils, such as flaxseed oil, chia seed oil, and hemp oil, making it an essential dietary component for humans due to its role in various metabolic processes .

The mechanism of action of ALA is still under investigation, but its potential health benefits are likely due to several factors:

- Modulation of Inflammatory Processes: ALA may compete with arachidonic acid, a precursor to inflammatory mediators, leading to reduced inflammation.

- Cell Signaling: ALA metabolites might influence cellular signaling pathways involved in gene expression and cell function.

- Direct Effects on Gene Expression: ALA may directly regulate the expression of genes involved in fat metabolism and inflammation.

- Oxidation: Linolenic acid is prone to oxidation, particularly in the presence of oxygen. This process can lead to the formation of hydroperoxides and other oxidation products. The autoxidation mechanism involves free radical reactions that can result in the degradation of the fatty acid .

- Hydrogenation: Under hydrogenation conditions, linolenic acid can be converted into more saturated fats. This process is often employed in food processing to improve oil stability .

- Eicosanoid Synthesis: Linolenic acid serves as a precursor to longer-chain polyunsaturated fatty acids such as eicosapentaenoic acid and docosahexaenoic acid through enzymatic pathways involving desaturase enzymes .

Linolenic acid plays a crucial role in human health:

- Cardiovascular Health: As an omega-3 fatty acid, it contributes to heart health by reducing inflammation and lowering blood pressure.

- Neuroprotective Effects: It is involved in brain function and development, potentially aiding in cognitive health and reducing the risk of neurodegenerative diseases.

- Skin Health: Topical applications of linolenic acid have shown benefits in improving skin barrier function and reducing acne .

Linolenic acid can be synthesized through various methods:

- Extraction from Plant Sources: The most common method involves extracting oils from seeds such as flaxseed or chia seeds.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions starting from simpler organic compounds.

- Biotechnological Approaches: Microbial fermentation processes are also being explored to produce linolenic acid efficiently using genetically modified organisms .

Linolenic acid has diverse applications:

- Nutritional Supplements: It is widely used in dietary supplements for its health benefits.

- Food Industry: Employed as a functional ingredient in various food products due to its nutritional properties.

- Cosmetics: Its moisturizing and anti-inflammatory properties make it popular in skincare formulations .

Research indicates that linolenic acid interacts with various biological systems:

- Metabolic Pathways: Studies show that linolenic acid influences metabolic pathways related to inflammation and lipid metabolism.

- Drug Interactions: It may affect the pharmacokinetics of certain drugs by altering lipid profiles in the body, necessitating further investigation into its interactions with medications .

Linolenic acid shares similarities with several other fatty acids, notably:

| Compound | Type | Double Bonds | Unique Features |

|---|---|---|---|

| Linoleic Acid | Omega-6 Fatty Acid | 2 | Precursor to arachidonic acid; involved in inflammatory responses |

| Gamma-Linolenic Acid | Omega-6 Fatty Acid | 3 | Found in evening primrose oil; has anti-inflammatory properties |

| Eicosapentaenoic Acid | Omega-3 Fatty Acid | 5 | Found in fish oils; known for cardiovascular benefits |

| Docosahexaenoic Acid | Omega-3 Fatty Acid | 6 | Critical for brain health; found in algae and fish oils |

Linolenic acid is unique due to its specific structure and role as an essential fatty acid that must be obtained through diet. Its distinct position within the omega-3 family highlights its importance in human nutrition compared to other fatty acids .

Physical Description

Liquid, Other Solid

Colorless liquid; [Merck Index]

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

6.46 (LogP)

6.46

Appearance

Melting Point

-16.5 °C

UNII

Related CAS

22333-90-0 (calcium salt)

38660-45-6 (potassium salt)

85392-75-2 (tin(2+) salt)

94138-91-7 (lithium salt)

822-18-4 (sodium salt/solvate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1903 of 2183 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 280 of 2183 companies with hazard statement code(s):;

H317 (80.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (18.21%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Linolenic Acid is an essential fatty acid belonging to the omega-3 fatty acids group. It is highly concentrated in certain plant oils and has been reported to inhibit the synthesis of prostaglandin resulting in reduced inflammation and prevention of certain chronic diseases.

Mechanism of Action

Vapor Pressure

0.00000054 [mmHg]

Pictograms

Irritant;Health Hazard

Other CAS

68424-45-3

Wikipedia

Octadeca-9,12,15-trienoic acid

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Cleansing; Skin conditioning; Antistatic; Hair conditioning; Emollient; Surfactant

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Plastics Product Manufacturing

Paper Manufacturing

Miscellaneous Manufacturing

9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-: ACTIVE